Bismuth potassium tartrate

Description

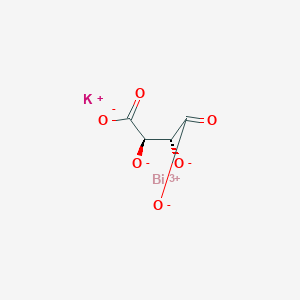

Structure

3D Structure of Parent

Properties

CAS No. |

5798-41-4 |

|---|---|

Molecular Formula |

C4H2BiKO6 |

Molecular Weight |

394.13 g/mol |

IUPAC Name |

bismuth;potassium;(2R,3R)-2,3-dioxidobutanedioate |

InChI |

InChI=1S/C4H4O6.Bi.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |

InChI Key |

HHYMEKJYIHGLST-OLXYHTOASA-L |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |

Canonical SMILES |

C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |

Origin of Product |

United States |

Historical and Foundational Research on Bismuth Potassium Tartrate

Evolution of Bismuth Coordination Chemistry with Hydroxycarboxylic Acids

The coordination chemistry of bismuth, a heavy post-transition metal, is characterized by its strong Lewis acidic nature and its tendency to form hypervalent complexes. wikipedia.orgacademie-sciences.fr This often results in the formation of complex polymeric or oligomeric structures, which has made structural elucidation historically challenging. academie-sciences.frsci-hub.se Bismuth in its common +3 oxidation state readily interacts with oxygen-containing ligands, particularly α-hydroxycarboxylic acids like tartaric, citric, and glycolic acids. mdpi.comnih.govtandfonline.com

These organic acids act as chelating agents, binding to the bismuth ion through both their carboxylate and hydroxyl groups. nih.govpatsnap.com The interaction with the hydroxyl group is a key feature of this class of complexes. Early research into these compounds was often driven by their applications, but fundamental studies sought to understand the nature of the bonding and the structures formed. patsnap.comnih.gov The speciation of bismuth(III) complexes with ligands like citrate (B86180) has been shown to be highly dependent on pH, forming various polynuclear species in solution and the solid state. mdpi.comnih.gov This pH-dependent behavior is a general characteristic of bismuth's coordination with hydroxycarboxylic acids, influencing the composition and structure of the resulting complexes.

Early Academic Investigations and Structural Postulations of Bismuth Tartrate Systems

Early investigations into bismuth tartrate systems date back to the early 20th century. Foundational work by Rosenheim and Vogelsang in 1906, referenced in later patents, described the preparation of potassium tri-bismuth tartrate. google.com A 1926 patent by Philip Adolph Kober further detailed processes for making alkali metal tetra-bismuth tartrates, proposing a tentative formula for a sodium variant with a high bismuth content of 77.1%. google.com These early studies relied on classical chemical methods, such as precipitation and elemental analysis, to propose stoichiometries.

The proposed structures from this era were often hypothetical and represented as simple molecular formulas. For instance, potassium tri-bismuth tartrate was assigned a formula suggesting a complex arrangement of bismuth oxide units with tartrate. google.com

| Compound Name | Proposed Formula/Composition | Year of Postulation | Key Reference |

|---|---|---|---|

| Potassium tri-bismuth tartrate | C4H4O6(BiO)3K | 1906 | Rosenheim and Vogelsang (via Kober, 1928) google.com |

| Sodium tetra-bismuth tartrate | A compound with 4 Bi atoms per tartrate molecule | 1928 | Kober google.com |

More recent investigations have proposed more complex structures, such as a poly-tartaric acid bismuth complex potassium salt with the molecular formula C₂₀H₁₉O₂₉Bi₂K₃·4H₂O, highlighting the polymeric nature of these compounds. google.com Studies have also identified and characterized related species like [Bi(NO₃)(C₄H₄O₆)]·3H₂O and BiC₄H₃O₆·H₂O, which can be precursors or related products in synthesis. researchgate.neturfu.ru

Historical Context of Tartrate Complex Chemistry in Inorganic Systems

The study of tartrate complexes is a significant chapter in the history of inorganic chemistry. Tartaric acid itself played a pivotal role in the discovery of chemical chirality by Jean-Baptiste Biot and Louis Pasteur in the 19th century. wikipedia.org Its ability to form stable complexes with a wide variety of metal ions made it a subject of extensive study.

One of the most historically notable tartrate complexes is potassium antimony tartrate, known as "tartar emetic," which has been used for centuries. nih.gov In analytical chemistry, tartrate has long been employed as a masking or sequestering agent to prevent the precipitation of metal hydroxides, for example, in the gravimetric titration of lead.

The formation of copper(II) tartrate complexes is fundamental to the functioning of Fehling's solution, a chemical test historically used for differentiating between water-soluble aldehyde and ketone functional groups. wordpress.com The tartrate ligand keeps the Cu²⁺ ions in solution under alkaline conditions, ready for the redox reaction. This broad utility across different metals established tartrate as a versatile and important ligand in inorganic chemistry long before its specific complexes with bismuth were investigated in detail. researcher.lifemdpi.comsemanticscholar.org

Methodological Advancements Influencing Bismuth Tartrate Research Over Time

The understanding of Bismuth Potassium Tartrate's structure and properties has evolved in lockstep with advancements in analytical techniques.

Classical and Wet Chemical Methods: Early research was dominated by gravimetric analysis, titration, and elemental analysis to determine the basic composition and stoichiometry of bismuth tartrate precipitates. google.com

Spectroscopy: The introduction of spectroscopic methods provided deeper insights.

Infrared (IR) Spectroscopy allowed researchers to identify the coordination of carboxylate and hydroxyl groups to the bismuth center by observing shifts in their characteristic vibrational frequencies. sci-hub.seresearchgate.neturfu.ru

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly proton NMR, was a significant leap forward. A 1965 study of bismuth(III) tartrate complexes in aqueous solution used NMR to probe the bonding and structure of the complexes in their dissolved state, providing evidence for the displacement of hydroxyl protons upon complexation in alkaline solutions. acs.orgacs.org

X-ray Diffraction (XRD): For solid-state analysis, powder XRD has been indispensable for identifying crystalline phases and the products of thermal decomposition, such as the formation of β-Bi₂O₃ from bismuth tartrate precursors. researchgate.neturfu.ru However, obtaining single crystals suitable for X-ray crystallography has been a persistent challenge due to the tendency of bismuth complexes to form insoluble, and often amorphous, polymeric structures. nih.govurfu.ru

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) have been crucial for studying the thermal stability and decomposition pathways of bismuth tartrates. researchgate.netresearchgate.net For example, TGA can quantify the loss of water molecules and the subsequent breakdown of the tartrate ligand at specific temperatures.

Modern Techniques: More recent research employs a suite of advanced methods. Mass spectrometry provides information on the molecular weight of complex ions, while techniques like stripping voltammetry are used in the electrochemical analysis of bismuth. rsc.org The synthesis of nanomaterials from precursors like bismuth tartrate is often characterized using Transmission Electron Microscopy (TEM) to visualize morphology. numberanalytics.com

| Era | Primary Techniques | Information Gained | Example/Reference |

|---|---|---|---|

| Early 20th Century | Chemical Precipitation, Elemental Analysis, Titration | Stoichiometry, Elemental Composition | Kober (1928) google.com |

| Mid-20th Century | Proton NMR, IR Spectroscopy | Solution-state structure, Functional group coordination | Brannan & Sawyer (1965) acs.org |

| Late 20th/Early 21st Century | XRD, TGA/DSC, Electron Microscopy | Crystalline phase, Thermal stability, Morphology | Timakova et al. researchgate.neturfu.ru |

Synthetic Methodologies and Control of Bismuth Potassium Tartrate Formation

Diverse Preparative Routes and Optimization Parameters

The synthesis of bismuth potassium tartrate can be achieved through various routes, including precipitation-based methods and hydrothermal or solvothermal approaches. Optimization of parameters such as temperature, pH, and reactant ratios is crucial in each method to obtain the desired product characteristics. drugfuture.com

Precipitation-Based Synthesis and Crystallization Control

Precipitation is a common method for synthesizing this compound. This typically involves the reaction of a bismuth salt with tartaric acid or a tartrate salt in an aqueous solution. An early method involved reacting a basic bismuth compound, such as bismuth hydroxide (B78521), with tartaric acid and an alkali like potassium hydroxide. google.com The control of crystallization is critical in this process. For instance, adding alcohol to the reaction mixture can precipitate the alkali metal tetra-bismuth tartrate. google.com The temperature is a key parameter; for example, conducting the reaction at temperatures not exceeding normal room temperature, or even as low as 14-15°C, can favor the formation of tetra-bismuth tartrates over tri-bismuth tartrates. google.com

A study detailed the precipitation of bismuth tartrate from a bismuth nitrate (B79036) solution by adding it to a solution of L(+)-tartaric acid and sodium tartrate at 25°C. urfu.ru The resulting precipitate's characteristics are highly dependent on the reaction conditions. Another approach involves the reaction of bismuth nitrate with sodium tartrate under controlled acidic conditions, followed by processing in an alkaline environment to yield the final product. Precise pH control is essential to prevent the formation of insoluble bismuth oxide or basic salts. google.com

Hydrothermal and Solvothermal Approaches for Controlled Morphology

Hydrothermal and solvothermal methods offer pathways to synthesize this compound with controlled morphology. These techniques involve carrying out the synthesis in a closed vessel, such as an autoclave, under elevated temperature and pressure. The solvent can be water (hydrothermal) or an organic solvent (solvothermal).

For instance, a facile hydrothermal method has been used to synthesize triclinic bismuth oxide (ω-Bi2O3) microcrystals with a pyramid-like shape, where potassium sodium tartrate was found to influence the crystal growth. theiet.org While this example yields bismuth oxide, the principle of using tartrates in hydrothermal synthesis to control morphology is relevant. Hydrothermal synthesis of potassium bismuth titanate nanoparticles has also been demonstrated, where the concentration of the alkaline solution and the reaction temperature were found to have significant effects on the phase composition and morphology of the resulting particles. researchgate.net These findings suggest that similar control over the morphology of this compound could be achieved through hydrothermal routes.

Influence of Precursor Selection on Product Composition (e.g., Bismuth Oxide vs. Nitrate)

The choice of bismuth precursor significantly impacts the composition and purity of the final product. Common precursors include bismuth nitrate and bismuth oxide.

Using bismuth nitrate often involves dissolving it in nitric acid to prevent the precipitation of bismuth hydroxide. The subsequent reaction with tartaric acid and an alkali can lead to the formation of this compound. However, the presence of nitrate ions can sometimes interfere with the desired reaction. google.com One method to produce high-purity bismuth ditartrate trihydrate involves the reaction of oxohydroxobismuth (III) nitrate trihydrate with a tartaric acid solution. sibran.ru

Alternatively, starting with bismuth oxide can be advantageous. A method for preparing high-purity β-Bi2O3 involves the thermal decomposition of bismuth(III) DL-tartrate, which is obtained by the interaction of high-purity basic bismuth(III) nitrates with a DL-tartaric acid solution. chimicatechnoacta.ru Another approach involves the direct oxidation of metallic bismuth to its oxide, which can then be used in subsequent reactions, reducing the consumption of nitric acid and avoiding the release of toxic nitrogen oxides. sibran.ru The use of bismuth hydroxide, derived from a basic bismuth compound, has also been explored as a starting material. google.com

Factors Governing Stoichiometry and Purity in Synthetic Processes

The stoichiometry and purity of the synthesized this compound are governed by several critical factors, including pH, temperature, and the molar ratios of reactants. Careful control of these parameters is essential for obtaining a product with the desired composition and for minimizing impurities.

Role of pH, Temperature, and Reactant Molar Ratios

pH: The pH of the reaction medium is a critical factor. In the synthesis of bismuth-based materials using tartaric acid, tight control of the alkalinity, determined by the molar ratio of sodium hydroxide to bismuth(III) nitrate, leads to a variety of products including metallic, (oxy)hydroxide, and oxide structures. rsc.org For the synthesis of sodium bismuth tartrate, maintaining a pH of 2.2–2.3 during magma extraction is crucial for the stability of the colloidal solution. Deviations in pH can lead to the formation of different intermediates. In another process, a final pH of 7.2–7.3 is necessary to ensure the stability of the formulation and prevent precipitation.

Temperature: Temperature plays a significant role in determining the product's nature. For example, early 20th-century methods for synthesizing alkali metal tetra-bismuth tartrates specified that the reaction should be conducted at temperatures below 15°C to suppress the formation of tri-bismuth byproducts. In contrast, a modern method involves preheating a salting-in solution to 38°C to prevent freezing and ensure homogeneity. In hydrothermal synthesis, temperature is also a key variable affecting the final product's characteristics. researchgate.net

Reactant Molar Ratios: The molar ratio of the reactants is fundamental to controlling the stoichiometry of the final product. For instance, to obtain high-purity bismuth ditartrate trihydrate, a molar ratio of tartrate ions to bismuth of 2.1 is recommended. sibran.ru A 1920 method for synthesizing sodium tetra-bismuth tartrate used a 1:1 molar ratio of bismuth hydroxide to tartaric acid. In the synthesis of bismuth-based materials, the molar ratio of sodium hydroxide to bismuth(III) nitrate dictates the alkalinity and, consequently, the final product. rsc.org

The following table summarizes the influence of these parameters on the synthesis of bismuth tartrate compounds:

| Parameter | Effect on Synthesis | Example(s) | Citation |

|---|---|---|---|

| pH | Controls product type (metallic, oxide, hydroxide), stability of intermediates, and final product stability. | - pH 2.2–2.3 for stable colloidal sodium bismuth tartrate magma.

| rsc.org |

| Temperature | Influences the formation of specific tartrate complexes (e.g., tetra- vs. tri-bismuth) and reaction kinetics. | - <15°C to favor tetra-bismuth tartrate formation.

| |

| Reactant Molar Ratio | Determines the stoichiometry of the final product. | - 2.1 molar ratio of tartrate to bismuth for high-purity bismuth ditartrate trihydrate.

| sibran.ru |

Strategies for Impurity Control and Isolation of Discrete Phases

Controlling impurities and isolating discrete phases are crucial steps in the synthesis of pure this compound. One common strategy is the hydrolytic purification of bismuth from nitrate solutions by precipitating it as an oxohydroxonitrate at a pH of 0.55–1.0 and a temperature of at least 50°C. sibran.ru This process effectively removes many metal impurities.

Washing the precipitated product is another key step. For example, in the synthesis of sodium bismuth tartrate, the magma is repeatedly washed with distilled water to remove residual acidity, with the pH being closely monitored after each decantation. The use of alcohol precipitation is a method for isolating the desired alkali metal tetra-bismuth tartrate from the reaction mixture. google.com

To obtain high-purity bismuth ditartrate trihydrate, the reaction of oxohydroxobismuth (III) nitrate trihydrate with a tartaric acid solution at a specific molar ratio and hydrogen ion concentration is employed. sibran.ru This demonstrates that precise control over reactant concentrations is a powerful tool for isolating a specific, pure phase.

Green Chemistry Approaches in Bismuth Tartrate Synthesis

The development of synthetic methodologies for bismuth tartrate complexes, including this compound, is increasingly influenced by the principles of green chemistry. These approaches prioritize the use of environmentally benign reagents, renewable feedstocks, safer solvents, and energy-efficient processes to minimize the environmental footprint of chemical production. Research in this area focuses on creating high-purity materials through sustainable routes.

A significant aspect of green synthesis for bismuth-based materials involves the use of tartaric acid, which is considered an ecofriendly organic compound for the preparation of micro- and nano-structured materials. rsc.org The synthesis is often conducted in aqueous solutions, aligning with the green chemistry principle of using safer solvents. grafiati.comsibran.ru Water is a preferred solvent due to its non-toxic, non-flammable, and readily available nature. reagent.co.uk

One prominent green approach involves the direct aqueous synthesis of bismuth-containing nanomaterials from a water-soluble bismuth tartrate precursor. grafiati.com In such syntheses, biologically compatible and inexpensive chemical reagents are employed. grafiati.com For instance, glucose, a renewable feedstock, has been used as a reducing agent, with its oxidation product, gluconic acid, acting as a surface-stabilizing species. grafiati.comreagent.co.ukrsc.org This method avoids the use of hazardous materials often found in conventional chemical reduction processes. researchgate.net

Controlling reaction parameters such as pH is another key strategy in the green synthesis of bismuth tartrate derivatives. Tight control over the alkalinity of the synthesis medium can direct the formation of specific bismuth-based materials, including metallic, (oxy)hydroxide, and oxide structures, which are formed through bismuth-tartrate complex intermediates. rsc.org For example, the reaction of oxohydroxobismuth (III) nitrate trihydrate with aqueous solutions of tartaric acid can yield high-purity bismuth ditartrate trihydrate under controlled conditions of temperature and reactant concentration. sibran.ru

Furthermore, energy efficiency is a core tenet of green chemistry. rsc.org Methods like microwave-assisted synthesis, which are generally faster and more energy-efficient than conventional heating, have been employed for fabricating various inorganic nanomaterials, including those based on bismuth. rsc.orgsemanticscholar.org This technique allows for the production of high-purity particles with controlled morphology and a narrow size distribution. rsc.org

The principles of green chemistry are broadly applied to the synthesis of various bismuth compounds, driven by the fact that most bismuth compounds themselves are considered non-toxic and non-corrosive. iwu.edu This inherent low toxicity of the target metal encourages the development of environmentally friendly synthetic methodologies, such as conducting reactions at room temperature and under solvent-free conditions where possible. iwu.edu

The following table summarizes key findings from research into green chemistry approaches for synthesizing bismuth tartrate and related materials.

| Green Chemistry Principle | Method/Reagent | Details | Outcome | Reference |

| Use of Renewable Feedstocks | Glucose as reducing agent | Used in the direct aqueous synthesis of Bi nanoparticles from a bismuth tartrate precursor. | Environmentally friendly synthesis route avoiding hazardous reducing agents. | grafiati.com |

| Use of Eco-friendly Reagents | Tartaric Acid | Tartaric acid is an ecofriendly organic compound used as a complexing agent. | Forms bismuth-tartrate complex intermediates for the synthesis of various bismuth-based materials. | rsc.org |

| Use of Safer Solvents | Aqueous Synthesis | Reactions are conducted in water, avoiding hazardous organic solvents. | Production of high-purity bismuth ditartrate trihydrate and other bismuth complexes. | grafiati.comsibran.ru |

| Process Control/Atom Economy | pH Regulation | Tight control of alkalinity (e.g., using sodium hydroxide) in the synthesis medium. | Leads to selective production of different bismuth-based materials (metallic, oxide, etc.). | rsc.org |

| Energy Efficiency | Microwave-Assisted Synthesis | Use of microwave irradiation as an energy source. | Simple, rapid reaction with production of high-purity particles with controlled morphology. | rsc.orgsemanticscholar.org |

Advanced Structural Elucidation and Solid State Characterization

X-ray Diffraction and Crystallography for Molecular and Crystal Structures

X-ray diffraction (XRD) and single-crystal X-ray crystallography are indispensable techniques for the definitive determination of the three-dimensional atomic arrangement in crystalline solids like bismuth potassium tartrate. These methods provide precise information on the crystal lattice, molecular structure, and the nature of chemical bonding and intermolecular forces.

Detailed crystallographic data for a simple "this compound" salt is not extensively reported in the surveyed literature. However, analysis of related, more complex bismuth-tartrate coordination polymers provides insight into the structural possibilities. For instance, a two-dimensional bismuth(III) coordination polymer incorporating tartrate, with the formula {[Bi(μ-C₄H₄O₆)(NO₃)(H₂O)]·4H₂O}∞, has been synthesized and characterized. researchgate.net This compound serves as a valuable model for understanding how bismuth and tartrate ions assemble.

The analysis of this related compound revealed that it crystallizes in the orthorhombic system with the space group P2₁2₁2₁. researchgate.net Other reported bismuth tartrate coordination polymers have been found to be isotypic, crystallizing in a monoclinic system with the P2₁/n space group. researchgate.net The specific lattice parameters are unique to each compound's crystal structure.

Table 1: Crystallographic Data for a Representative Bismuth-Tartrate Coordination Polymer {[Bi(μ-C₄H₄O₆)(NO₃)(H₂O)]·4H₂O}∞

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

Source: researchgate.net

It is important to note that bismuth tartrate compounds can also present with a low degree of crystallinity or even be X-ray amorphous, particularly when prepared via certain precipitation methods. urfu.ruurfu.ru

Bismuth(III) is known for its flexible coordination chemistry, capable of adopting various coordination numbers, typically ranging from 3 to 10, often with an irregular geometry. sci-hub.se In complexes with tartrate ligands, bismuth(III) tends to exhibit high coordination numbers, such as 8 or 9. sci-hub.se

In characterized bismuth-tartrate structures, the tartrate anion acts as a multidentate ligand, bridging multiple bismuth(III) ions. It utilizes the oxygen atoms from both its carboxylate and hydroxyl groups to coordinate with the metal centers. researchgate.neturfu.ru This bridging behavior leads to the formation of extended polymeric structures, which can be one-, two-, or three-dimensional networks. researchgate.net

For example, in the orthorhombic polymer {[Bi(μ-C₄H₄O₆)(NO₃)(H₂O)]·4H₂O}∞, the tartrate ligand bridges four different bismuth(III) ions to create an infinite 2D coordination network. researchgate.net In other reported structures, trivalent metal centers are coordinated to nine oxygen atoms originating from the carboxylate and hydroxyl groups of tartrate anions and water molecules. researchgate.net The geometry around the bismuth centers is often highly distorted, described as distorted bicapped or tricapped trigonal-prismatic geometries. researchgate.net The potassium ions in such a mixed-metal salt would be located within the crystal lattice, balancing the charge of the anionic bismuth-tartrate framework and interacting electrostatically with the oxygen atoms of the tartrate ligands and any water molecules present.

The structure of this compound is significantly influenced by extensive intermolecular interactions, primarily hydrogen bonding. The tartrate ligand itself contains hydroxyl (–OH) groups, and hydrated forms of the salt incorporate water molecules. These entities act as hydrogen bond donors and acceptors. urfu.ru

Spectroscopic evidence, such as a broad absorption band around 3400 cm⁻¹ in the infrared spectrum, confirms the presence of O–H stretching vibrations from water molecules and hydroxyl groups participating in a network of hydrogen bonds. urfu.ru These hydrogen bonds link the components of the crystal—the bismuth-tartrate framework, potassium ions, and water molecules—into a stable, three-dimensional supramolecular assembly. The polymeric networks formed by tartrate ligands bridging bismuth ions are themselves a form of supramolecular assembly. researchgate.net

Information on the polymorphism of this compound itself is limited in the available literature. However, studies on the thermal decomposition of related bismuth tartrate compounds reveal a series of phase transitions. urfu.ruresearchgate.net

Upon heating, bismuth tartrate precursors often undergo amorphization, losing their initial crystalline structure. For instance, the compound [Bi(NO₃)(C₄H₄O₆)]·3H₂O becomes X-ray amorphous after washing with water or upon gentle heating. urfu.ru Further heating induces oxidative thermolysis, a process involving irreversible phase transitions. researchgate.net This decomposition does not represent a simple polymorphic change but a chemical transformation into different substances. Intermediate phases, such as bismuth oxocarbonate ((BiO)₂CO₃), can be formed before the final conversion to a specific polymorph of bismuth oxide. urfu.ruresearchgate.net The final oxide product can be the tetragonal β-Bi₂O₃ or, at higher temperatures, the monoclinic α-Bi₂O₃, indicating a temperature-dependent phase transition of the decomposition product. researchgate.net

Spectroscopic Probes of Molecular and Electronic Structure

Spectroscopic techniques are vital for probing the molecular structure of compounds that may be difficult to crystallize or to complement diffraction data. Vibrational spectroscopy, in particular, provides a fingerprint of the functional groups present and the nature of their chemical bonds.

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing this compound, confirming the coordination of the tartrate ligand to the bismuth ion. urfu.ruurfu.ru Analysis of the spectra, especially in comparison to that of free tartaric acid, reveals key structural information.

The most significant changes are observed in the regions corresponding to the carboxyl and hydroxyl groups of the tartrate moiety. In the IR spectrum of bismuth tartrate, the characteristic sharp ν(C=O) stretching bands of the carboxylic acid group (typically around 1720-1740 cm⁻¹) disappear. urfu.ru In their place, strong absorption bands corresponding to the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the deprotonated carboxylate group appear, typically around 1590 cm⁻¹ and 1390 cm⁻¹, respectively. urfu.ru This change is definitive evidence that the carboxyl groups are deprotonated and coordinated to the bismuth ion.

Furthermore, shifts and changes in the bands associated with the C–O stretching and O–H bending of the secondary alcohol groups on the tartrate backbone indicate that these hydroxyl groups also participate in coordination to the bismuth center. urfu.ru A broad absorption band centered around 3400 cm⁻¹ is characteristic of the O–H stretching vibrations of coordinated or lattice water molecules and the tartrate hydroxyl groups, indicating their involvement in extensive hydrogen bonding. urfu.ru

The analysis of both IR and Raman spectra provides a comprehensive picture of the bonding within the complex. urfu.ru

Table 2: Selected Vibrational Band Assignments for Bismuth Tartrate Complexes from IR and Raman Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Method | Significance |

|---|---|---|---|

| ~3400 (broad) | ν(O–H) of water and hydroxyl groups | IR | Indicates extensive hydrogen bonding. urfu.ru |

| ~1590 | Asymmetric ν(COO⁻) of carboxylate | IR | Confirms deprotonation and coordination of carboxyl group. urfu.ru |

| ~1390 | Symmetric ν(COO⁻) of carboxylate | IR | Confirms deprotonation and coordination of carboxyl group. urfu.ru |

| 1095 (IR), 1089 (Raman) | ν(C–O) of alcohol groups in tartaric acid | IR, Raman | Position shifts upon coordination to Bi(III), indicating bonding. urfu.ru |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for investigating the solution-state structure of bismuth-tartrate complexes. Proton (¹H) NMR studies, in particular, provide insights into the coordination environment of the tartrate ligand upon chelation with the bismuth(III) ion.

In alkaline aqueous solutions, the chemical shift of the C-H protons of the tartrate anion is a key indicator of complex formation. For the 1:1 bismuth tartrate complex, the chemical shift is dependent on the pH of the solution. Studies have shown that in solutions with a pH up to 13, the chemical shift for the 1:1 bismuth tartrate complex is approximately 1.34 ppm. electronicsandbooks.com However, as the alkalinity increases to a pH of 14.3, this shift rises significantly to 2.34 ppm. electronicsandbooks.com This substantial change in the chemical shift is indicative of a structural rearrangement in the complex. It is proposed that in highly alkaline environments (pH > 13), the coordination of bismuth to the tartrate ligand involves direct bonding with the alcoholic oxygen atoms in addition to the carboxylate groups. electronicsandbooks.com This is inferred because coordination solely through the carboxylate groups typically does not produce such a significant downfield shift for the protons on the α-carbon. electronicsandbooks.com

The observation of a single, averaged chemical shift for the C-H protons suggests a rapid exchange between the free tartrate ligand and the chelated ligand in solution. electronicsandbooks.com This dynamic behavior is a crucial aspect of the complex's characterization in the solution state.

| pH | ¹H NMR Chemical Shift (ppm) for 1:1 Bismuth Tartrate Complex | Inferred Bismuth Coordination |

| < 13 | ~1.34 | Coordination primarily through carboxylate groups. |

| 14.3 | 2.34 | Coordination involves both carboxylate and alcoholic oxygen atoms. |

| Data derived from studies on bismuth tartrate complexes in aqueous solutions. electronicsandbooks.com |

X-ray Absorption Spectroscopy (XAS) for Bismuth Oxidation State and Local Structure

X-ray Absorption Spectroscopy (XAS) is a highly specific technique used to probe the electronic structure and local coordination environment of a particular element within a compound. For this compound, XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide definitive information on the oxidation state of bismuth and its coordination geometry.

In studies of various bismuth-containing materials, the Bi LIII-edge (at 13419 eV) is typically analyzed. osti.gov The XANES region of the spectrum is particularly sensitive to the oxidation state of the bismuth atom. Research on bismuth-based electrocatalysts has demonstrated that XANES can distinguish between metallic bismuth (Bi⁰) and oxidized bismuth species such as Bi₂O₃. osti.gov This is crucial for understanding the state of bismuth within the tartrate complex. It is expected that in this compound, bismuth exists in the +3 oxidation state (Bi³⁺). XAS measurements would confirm this by comparing the absorption edge energy of the sample to that of known bismuth standards (e.g., Bi₂O₃). osti.govesrf.fr

Furthermore, the EXAFS region provides data on the local structure around the bismuth atom, including bond distances, coordination number, and the identity of neighboring atoms. Analysis of the EXAFS spectrum would reveal the number of oxygen atoms from the tartrate ligand that are directly bonded to the bismuth center and their precise distances, offering a detailed picture of the primary coordination sphere. esrf.fr Similarly, K K-edge XAS can be employed to investigate the bonding environment around the potassium ion, revealing its coordination with the tartrate's oxygen atoms. berstructuralbioportal.orgnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis would provide a detailed characterization of the surface chemistry.

The survey spectrum would confirm the presence of bismuth (Bi), potassium (K), oxygen (O), and carbon (C), and allow for the determination of their relative atomic concentrations on the sample surface. High-resolution spectra of the individual elements yield more detailed information. The binding energies of the core-level electrons are sensitive to the chemical environment and oxidation state of the atom.

For bismuth, the analysis of the Bi 4f or Bi 5d peaks would confirm its +3 oxidation state. rsc.orgmdpi.com Any shifts in the binding energies compared to standard bismuth compounds could indicate specific coordination effects within the tartrate complex. mdpi.com For instance, a shift to lower binding energies can suggest a decrease in the effective positive charge on the bismuth atom. mdpi.com Similarly, the K 2p spectrum would characterize the state of potassium, and the O 1s and C 1s spectra would provide information about the different chemical environments of oxygen and carbon atoms within the tartrate ligand, such as those in carboxylate (O=C-O) and hydroxyl (C-O-H) groups. This allows for a comprehensive understanding of the surface elemental composition and the electronic states of the constituent elements.

Thermal Analysis Techniques for Stability and Decomposition Pathways

Thermal analysis techniques are essential for determining the thermal stability, decomposition stages, and associated energetic changes of this compound. A combination of thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) provides a complete profile of the compound's behavior upon heating.

Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com For bismuth tartrate compounds, TGA reveals a multi-stage decomposition process.

Studies on related bismuth tartrates, such as bismuth nitrate (B79036) tartrate trihydrate ([Bi(NO₃)(C₄H₄O₆)]·3H₂O) and other forms, show distinct mass loss steps corresponding to dehydration and subsequent decomposition of the organic tartrate moiety. researchgate.neturfu.ruresearchgate.net A typical decomposition profile for a hydrated bismuth tartrate complex begins with the loss of water molecules at temperatures around 100°C. This is followed by the primary decomposition of the tartrate anion, which generally occurs in the range of 240°C to 300°C. researchgate.net The final residue upon heating in an oxidative atmosphere (air) is typically a bismuth oxide, such as the tetragonal β-Bi₂O₃. researchgate.neturfu.ruchimicatechnoacta.ru

The analysis of Rochelle salt (sodium potassium tartrate), a structurally similar compound, also shows a clear multi-stage decomposition, further supporting the expected complex thermal degradation pathway for this compound. researchgate.net

| Temperature Range (°C) | Event | Description |

| ~100 | Dehydration | Loss of water of hydration, if present. |

| 240 - 300 | Decomposition | Breakdown of the tartrate ligand. researchgate.net |

| >300 | Residue Formation | Formation of a stable bismuth oxide (e.g., β-Bi₂O₃) as the final product. urfu.ruresearchgate.net |

| This table represents a generalized decomposition pathway for bismuth tartrate compounds based on available literature. urfu.ruresearchgate.net |

Differential Scanning Calorimetry (DSC) for Enthalpic Changes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgqualitest.ae It is used to detect and quantify the energy changes (enthalpy) associated with thermal events like phase transitions and chemical reactions. nih.gov

When applied to this compound, DSC thermograms would show peaks corresponding to the decomposition events observed in TGA. Endothermic peaks are typically observed for dehydration and the initial stages of decomposition, representing the energy absorbed to break chemical bonds and vaporize water. researchgate.net Exothermic peaks may appear at higher temperatures, particularly in an oxidative atmosphere, corresponding to the combustion of the organic fragments of the tartrate ligand. researchgate.net

For example, studies on Rochelle salt (sodium potassium tartrate) have shown four distinct endothermic peaks in the DSC curve, which correlate directly with the four stages of mass loss seen in its TGA curve. researchgate.net A similar correlation between TGA and DSC events is expected for this compound, allowing for a thorough characterization of the thermodynamics of its decomposition.

Evolved Gas Analysis (EGA) of Decomposition Products

Evolved Gas Analysis (EGA) is a technique used to identify and quantify the gaseous products released from a sample during thermal decomposition. measurlabs.comrigaku.com This is typically achieved by coupling a TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR). mdpi.comsetaramsolutions.com

For this compound, EGA is critical for elucidating the decomposition mechanism. As the compound is heated, the gases evolved at each TGA mass loss step are analyzed. During the initial dehydration step, the primary evolved species detected would be water (H₂O), identified by its characteristic mass-to-charge ratio (m/z) of 18 in mass spectrometry. urfu.ru

The subsequent decomposition of the tartrate ligand is more complex and would release a mixture of gases. Based on the structure of the tartrate anion (C₄H₄O₆²⁻), the expected decomposition products would include carbon dioxide (CO₂, m/z = 44), carbon monoxide (CO, m/z = 28), and various organic fragments. urfu.ru The specific nature and relative amounts of these evolved gases provide a detailed fingerprint of the chemical reactions occurring during thermal breakdown. mdpi.com

| Decomposition Stage | Expected Evolved Gas | Typical m/z (Mass Spectrometry) |

| Dehydration | Water (H₂O) | 18 urfu.ru |

| Tartrate Decomposition | Carbon Dioxide (CO₂) | 44 urfu.ru |

| Carbon Monoxide (CO) | 28 urfu.ru | |

| Organic Fragments | Various | |

| Table based on EGA studies of related tartrate and organic-containing compounds. urfu.ru |

Microscopic and Morphological Characterization

The microscopic and morphological characterization of this compound and related bismuth tartrate compounds provides essential insights into their physical form, particle size distribution, and surface features. These characteristics are crucial for understanding the material's behavior and for quality control in its applications. Techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are instrumental in providing high-resolution images of the material's structure at both micro and nano levels.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a powerful technique used to analyze the surface topography and morphology of solid materials. In the context of bismuth-containing compounds, SEM reveals details about crystal shape, aggregation, and surface texture.

In a study involving the synthesis of bimetallic Bi-Sb composites, researchers used bismuth (III) citrate (B86180) and potassium antimony tartrate as precursors. mdpi.com The morphology of the resulting carbon-coated composites was observed to change from nanosheets to irregular micron-sized particles as the antimony content increased. mdpi.com This indicates that the morphology is highly dependent on the stoichiometry of the precursors. mdpi.com

Similarly, studies on other bismuth tartrate compounds, such as bismuth nitrate-tartrate [Bi(NO3)(C4H4O6)]·3H2O, have utilized SEM to study the microstructure of the samples. researchgate.net In the synthesis of basic bismuth nitrates, SEM micrographs showed that materials consisted of small particles aggregated into larger crystals of irregular shapes with smooth surfaces. mdpi.com The particle size and crystallinity of such compounds can be influenced by synthesis parameters like current density during electrochemical preparation. mdpi.com

The particle size of bismuth-containing pharmaceutical agents is a critical parameter. For example, in pharmaceutical suspensions, bismuth particles with an average diameter ranging from approximately 0.5 µm to 100 µm are considered, with smaller particles (e.g., 3 µm) allowing for easier resuspension. phytojournal.com

Table 1: SEM-Observed Morphological Characteristics of Bismuth Tartrate-Related Compounds

| Compound/Composite | Precursors | Observed Morphology | Particle Size/Features | Source |

| Bi-Sb@C Composites | Bismuth (III) citrate, Potassium antimony tartrate | Nanosheets to irregular particles | Varies with Sb content | mdpi.com |

| Basic Bismuth Nitrates | Bismuth nitrate | Small particles aggregated into larger, irregular crystals | Smooth-surfaced crystals | mdpi.com |

| Bismuth Subsalicylate | Not specified | General particles | Approx. 0.5 µm to 100 µm | phytojournal.com |

This table presents data on related bismuth compounds to provide context for the morphological analysis of this compound.

Transmission Electron Microscopy (TEM) for Nanoscale Structure

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of the internal structure and nanoscale features of materials. This technique is crucial for characterizing nanoparticles, including their size, shape, and crystalline structure. For instance, TEM has been used to confirm the hybrid structure of composites where nanoparticles are attached to a substrate, and to analyze the size and distribution of these particles, which can be in the range of hundreds of nanometers. sci-hub.se

While TEM is a standard and vital method for the nanoscale characterization of materials, specific research detailing the TEM analysis of pure this compound is not extensively documented in the reviewed scientific literature. However, the technique has been applied to characterize related bismuth-based nanostructures. For example, TEM analysis of bismuth nanorods encapsulated in N-doped carbon nanotubes (Bi@C nanorods) has been conducted to study their structure and morphology. rsc.org In other studies, TEM has been employed to characterize bismuth oxide (Bi2O3) nanoparticles synthesized via various methods, confirming their size, distribution, and crystalline nature, with particle sizes reported to be around 60 nm to 150 nm depending on the synthesis route. mdpi.commdpi.com The application of TEM to this compound would be invaluable for revealing details about its crystal lattice, identifying any nanoscale impurities or defects, and understanding the dispersion of nanoparticles if it were to be produced in a nanostructured form.

Fundamental Chemical Reactivity and Transformation Mechanisms

Ligand Exchange and Complexation Equilibria in Solution

The solution chemistry of bismuth potassium tartrate is governed by the formation of stable complexes between the bismuth(III) ion and the tartrate ligand. Tartaric acid (H₂C₄H₄O₆) is a polydentate ligand, meaning it can bind to a metal ion through multiple atoms—specifically, its two carboxylic acid groups and two hydroxyl groups. This chelating ability allows tartrate to form stable, water-soluble complexes with bismuth. patsnap.com

Potentiometric studies have been conducted to determine the formation constants of various bismuth(III)-tartrate species in aqueous solution. These studies identify the specific complexes that form and their relative stability under different pH conditions. For instance, research has identified several distinct complexes of bismuth with optically active, racemic, and meso-tartrate, and has calculated their formation constants. acs.org The equilibria in solution involve the stepwise replacement of water molecules coordinated to the Bi(III) aqua ion, [Bi(H₂O)ₙ]³⁺, with tartrate ions. The stability of these complexes is crucial for keeping bismuth in solution, as the free Bi(III) ion is highly prone to hydrolysis. unideb.hu

The general equilibrium for the formation of a simple 1:1 complex can be represented as:

[Bi(H₂O)ₙ]³⁺ + (C₄H₄O₆)²⁻ ⇌ [Bi(C₄H₄O₆)(H₂O)ₙ₋ₓ]⁺ + xH₂O

The speciation of bismuth tartrate in solution is highly dependent on pH, which dictates the protonation state of the tartrate ligand. The stability constants quantify the strength of the bismuth-tartrate interaction, with higher values indicating more stable complexes. scispace.com

Redox Chemistry of Bismuth in Tartrate Ligand Environments

The redox chemistry of bismuth primarily involves the Bi(III) and Bi(V) oxidation states, although lower oxidation states like Bi(I) and Bi(II) can be accessed in specific catalytic cycles. nih.gov In this compound, bismuth is present in its most common and stable +3 oxidation state. The tartrate ligand, being a carboxylate, does not typically induce redox changes in the bismuth center under normal solution conditions.

However, the redox potential of the Bi(III)/Bi(0) couple can be influenced by the complexation with tartrate. Electrochemical studies on the reduction of bismuth ions from tartrate electrolytes show that the process occurs within a potential range of approximately 0.5 V to -0.35 V. cyberleninka.ruresearchgate.net This electrodeposition of metallic bismuth from a tartrate complex demonstrates that the Bi(III) center remains reducible.

Redox reactions can also play a significant role during the transformation of bismuth tartrate precursors under specific conditions. For example, during the oxidative thermolysis of certain bismuth nitrate-tartrate compounds, redox reactions involving both the tartrate and nitrate (B79036) ions occur alongside the decomposition process. researchgate.net Furthermore, under certain thermal decomposition conditions, Bi(III) in a tartrate complex can be reduced to metallic bismuth by the carbonaceous species produced from the breakdown of the tartrate ligand.

Hydrolysis and Solvation Behavior of this compound

The bismuth(III) aqua ion, [Bi(H₂O)₉]³⁺, is exceptionally prone to hydrolysis in aqueous solutions, even under strongly acidic conditions. unideb.hunih.gov This hydrolysis leads to the formation of various monomeric and polymeric species, such as [Bi(OH)₂]⁺ and the stable hexanuclear cation [Bi₆O₄(OH)₄]⁶⁺, eventually leading to the precipitation of bismuth oxide-hydroxide. unideb.hu

The primary role of the tartrate ligand in this compound is to suppress this extensive hydrolysis. By acting as a strong chelating agent, the tartrate ion forms a stable complex that protects the Bi(III) center from reacting with water molecules to form insoluble hydrolysis products. patsnap.com This stabilization is what allows for the preparation of stable aqueous solutions of bismuth for various applications. The formation of the bismuth-tartrate complex effectively lowers the concentration of the free, hydrolyzable [Bi(H₂O)₉]³⁺ ion in solution.

Mechanistic Studies of Thermal Decomposition and Solid-State Reactions

The thermal decomposition of bismuth tartrate compounds has been investigated using techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). These studies reveal a multi-stage process involving dehydration, decomposition of the organic ligand, and formation of the final metal oxide product.

For a typical bismuth tartrate hydrate, such as BiC₄H₃O₆·H₂O, the decomposition process begins with the removal of crystallization water, which is observed as an endothermic effect at around 100 °C. researchgate.net This is followed by a series of complex, often exothermic, events at higher temperatures corresponding to the breakdown of the tartrate anion. Mass spectrometry data confirms that this decomposition stage is associated with the release of gaseous products, primarily water (H₂O) and carbon dioxide (CO₂). researchgate.net The main decomposition of the tartrate ligand occurs in the temperature range of 240–280 °C. researchgate.net

Formation of Intermediate Phases (e.g., Bismuth Oxocarbonate)

During the oxidative thermal decomposition of bismuth tartrate, the formation of intermediate solid phases is a key mechanistic step. X-ray diffraction analysis of samples heated to intermediate temperatures has confirmed that bismuth oxocarbonate, (BiO)₂CO₃, is a significant intermediate product. researchgate.net

The proposed transformation pathway involves the initial breakdown of the bismuth-tartrate complex into a mixture of amorphous bismuth oxide and carbonaceous residues, which then react to form the more crystalline bismuth oxocarbonate.

Bi₂(C₄H₄O₆)₃ → (BiO)₂CO₃ + other products (CO₂, H₂O, C)

While the formation of metal oxalates is a common intermediate step in the decomposition of other metal tartrates, studies have not established the formation of a bismuth oxalate (B1200264) intermediate in this case. researchgate.net The bismuth oxocarbonate intermediate is itself thermally unstable and decomposes at higher temperatures to yield the final bismuth oxide product.

(BiO)₂CO₃ → Bi₂O₃ + CO₂

Kinetics of Decomposition Processes

Kinetic analysis of the thermal decomposition is based on data from thermogravimetric (TG) analysis performed at various heating rates. The process for bismuth tartrates is complex, with overlapping reaction steps.

The initial dehydration step is typically a distinct event. The subsequent decomposition of the tartrate ligand, however, is marked by strong exothermic effects observed in DSC curves between 250 °C and 270 °C. researchgate.net This exothermic nature is due to the oxidation of the organic components of the molecule. The final stage of the process is the decomposition of the intermediate bismuth oxocarbonate, which occurs at temperatures above 300 °C, leading to the formation of tetragonal β-Bi₂O₃. researchgate.net

The table below summarizes the key stages identified during the oxidative thermolysis of a representative bismuth tartrate precursor, BiC₄H₃O₆·H₂O. researchgate.net

| Temperature Range (°C) | Event | Mass Change | Gaseous Products | Solid Phase Transformation |

| ~100 | Dehydration | Loss | H₂O | BiC₄H₃O₆·H₂O → BiC₄H₃O₆ |

| 240 - 280 | Tartrate Decomposition | Loss | H₂O, CO₂ | BiC₄H₃O₆ → (BiO)₂CO₃ (intermediate) |

| > 300 | Oxocarbonate Decomposition | Loss | CO₂ | (BiO)₂CO₃ → β-Bi₂O₃ |

This interactive table summarizes the key stages of thermal decomposition.

The kinetics are influenced by factors such as the heating rate and the atmosphere (e.g., air vs. inert). The relatively low final decomposition temperature makes bismuth tartrates suitable precursors for synthesizing fine-crystalline powders of β-bismuth oxide. researchgate.net

Computational and Theoretical Investigations of Bismuth Potassium Tartrate

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system. For heavy elements like bismuth, relativistic effects must often be considered to achieve accurate results.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a balance between accuracy and computational cost. mdpi.com It is particularly effective for systems containing heavy metals like bismuth. DFT methods are used to predict the geometric and electronic properties of molecules and periodic solids by calculating the electron density rather than the complex many-electron wavefunction. mdpi.comnih.gov

In the context of bismuth complexes, DFT is crucial for predicting key structural parameters. For instance, in studies of bismuth(III) coordination polymers with carboxylate ligands, DFT calculations have been employed to analyze the coordination environment around the Bi(III) center, including bond lengths and angles. nih.gov These calculations can also provide an explanation for the activity of the stereochemically active 6s² lone pair on the bismuth atom, which significantly influences the geometry of its complexes. nih.gov For bismuth(III) dithiocarbamate (B8719985) complexes, various DFT methods have been evaluated to determine their accuracy in reproducing experimental geometries obtained from X-ray crystallography. nih.gov One study found that the M06-L functional with a triple-zeta basis set (def2-TZVP) and an effective core potential (ECP) for bismuth provided good accuracy in predicting molecular geometries. nih.gov

These studies on related compounds demonstrate that DFT can reliably predict the complex coordination geometry of bismuth potassium tartrate, accounting for the interactions between the bismuth cation, the potassium counter-ion, and the tartrate ligand.

Table 1: Representative DFT-Calculated Structural Parameters for Bi(III) Complexes

| Complex Type | DFT Functional | Basis Set / ECP | Predicted Parameter | Value |

| Bi(III) Dithiocarbamate | M06-L | def2-TZVP / ECP | Bi-S Bond Length | ~2.6 - 2.8 Å |

| Bi(III) Coordination Polymer | - | - | Bi-O Bond Length | ~2.3 - 2.7 Å |

| Bi(III) Coordination Polymer | - | - | Bi-N Bond Length | ~2.3 - 2.7 Å |

This table is illustrative and compiles typical data from computational studies on various Bi(III) complexes to show the type of information generated by DFT calculations. Specific values are highly dependent on the exact complex and computational method.

A significant application of DFT is the prediction of spectroscopic properties, which can be used to interpret experimental data. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. aps.org For bismuth borate (B1201080) crystals, theoretical group analysis combined with spectral comparisons has been used to assign observed vibrational transitions. researchgate.net DFT calculations on bismuth sillenites have been used to compute their phonon frequencies, showing reasonable agreement with experimental Raman data. aps.org

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. This requires the inclusion of magnetic field effects in the calculation, often using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov For heavy atoms like bismuth, relativistic effects, particularly spin-orbit coupling, can have a strong influence on the chemical shifts of nearby light atoms and must be included for accurate predictions. researchgate.net Studies on Bi(III) dithiocarbamate complexes have shown that the TPSSh functional is effective in reproducing experimental ¹³C NMR spectra. nih.gov Furthermore, combined experimental and computational studies on various bismuth complexes have demonstrated that DFT is a powerful tool for obtaining refined structural and NMR parameter information in both the liquid and solid phases. researchgate.net

Table 2: Comparison of Experimental vs. DFT-Predicted ¹³C NMR Chemical Shifts for a Bi(III) Dithiocarbamate Complex

| Carbon Atom | Experimental Shift (ppm) | DFT-Predicted Shift (ppm) (TPSSh/def2-SVP) |

| C1 (N-C =S) | 208.5 | 209.2 |

| C2 (CH₂) | 52.1 | 51.5 |

| C3 (CH₂) | 30.0 | 29.8 |

| C4 (CH₂) | 24.1 | 23.9 |

| C5 (CH₃) | 13.9 | 13.7 |

Data adapted from studies on Bi(III) dithiocarbamate complexes to illustrate the accuracy of DFT in predicting NMR spectra. nih.gov The specific values are representative.

Molecular Dynamics Simulations for Solution Behavior and Interfacial Interactions

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of systems over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, diffusion, and interactions in environments like aqueous solutions.

For this compound, MD simulations would be invaluable for understanding its behavior in water. Ab initio MD simulations, which calculate the forces between atoms "on-the-fly" using quantum mechanics, have been used to study the hydration structure of the Bi³⁺ ion in water. nih.gov These simulations revealed a nine-fold coordination of water molecules in the first hydration shell, with a Bi-O distance of approximately 2.51 Å. nih.gov The simulations also captured dynamic exchange events between the first and second hydration shells, providing insight into the lability of the coordinated water molecules. nih.gov Other studies have combined MD simulations with experimental X-ray absorption data to refine the understanding of the highly asymmetric first solvent shell around aqueous Bi³⁺, which is influenced by its lone pair. osti.gov

MD simulations can also be performed using classical force fields, which are computationally less expensive and allow for longer simulation times and larger system sizes. Such simulations could model the interaction of this compound with biological interfaces or other molecules in solution, providing a molecular-level view of its transport and binding properties. For example, MD simulations have been used to investigate the exfoliation mechanisms of bismuth telluride in ionic liquids, demonstrating how different solvents interact with the material's surface. nih.govaps.org

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms, mapping out the energy landscape of a chemical transformation, and identifying transition states and intermediates. DFT calculations are typically used to determine the structures and energies of reactants, products, and all intermediate species along a proposed reaction pathway.

Advanced Analytical Methodologies for Detection and Quantification in Non Biological Matrices

Chromatographic Separation Techniques (e.g., HPLC, IC) for Tartrate Complexes

Chromatographic techniques are fundamental for separating the tartrate component of bismuth potassium tartrate from other anions or complexing agents that may be present in a sample matrix. High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly well-suited for the analysis of tartrate complexes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool for the separation and quantification of organic moieties. For tartrate analysis, a C18 column is often employed. The separation mechanism is based on the partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase. A study detailed a stability-indicating RP-HPLC method for the simultaneous estimation of bismuth subcitrate, tetracycline, and metronidazole, which demonstrates the utility of this technique for complex mixtures containing bismuth compounds. asiapharmaceutics.inforesearchgate.net In such methods, the choice of mobile phase, typically a mixture of a buffer solution (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., methanol (B129727) or acetonitrile), is critical for achieving optimal separation. asiapharmaceutics.infosielc.com Detection is commonly performed using a UV spectrophotometer.

Ion Chromatography (IC): IC is a preferred method for the determination of anions like tartrate. chromatographyonline.com The technique utilizes an ion-exchange column to separate ions based on their affinity to the stationary phase. A common setup involves a hydroxide-selective anion-exchange column with a potassium hydroxide (B78521) eluent, followed by suppressed conductivity detection. chromatographyonline.comthermofisher.com This approach offers high selectivity and sensitivity for tartrate, resolving it from other common anions. chromatographyonline.comthermofisher.com The use of an eluent generator can eliminate the need for manual preparation of the eluent, thereby reducing potential errors and labor. chromatographyonline.com IC has been successfully applied to determine tartrate in various samples, showcasing its reliability and accuracy. nih.govnih.govresearchgate.net

Table 1: Comparison of Chromatographic Techniques for Tartrate Analysis

| Technique | Typical Stationary Phase | Common Mobile Phase/Eluent | Detection Method | Key Advantages |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Phosphate Buffer and Methanol/Acetonitrile | UV-Vis Spectrophotometry | Versatile for various organic molecules, good resolution. |

| IC | Anion-Exchange Resin | Potassium Hydroxide | Suppressed Conductivity | High selectivity and sensitivity for anions, eliminates matrix interference. |

Electroanalytical Methods (e.g., Voltammetry) for Bismuth Speciation and Concentration

Electroanalytical methods are highly sensitive techniques for the determination of trace metals, including bismuth. Voltammetric methods, in particular, are advantageous due to their low cost, portability, and high sensitivity. researchgate.netresearchgate.net Anodic stripping voltammetry (ASV) is one of the most common stripping techniques used for this purpose. nih.gov

The methodology often involves the use of bismuth-film electrodes (BiFEs), which have emerged as a less toxic alternative to mercury electrodes. researchgate.netresearchgate.net These electrodes can be prepared in situ on a substrate like a glassy carbon electrode. researchgate.net The performance of bismuth-based electrodes is attributed to their ability to form alloys with various heavy metals and a wide potential window. researchgate.netresearchgate.net The determination of bismuth concentration is achieved by measuring the current response during the stripping step, which is proportional to the concentration of the analyte in the sample. The pH of the solution and the presence of complexing agents can significantly influence the electrochemical behavior of bismuth, making these methods suitable for speciation studies. dtic.mil Recent advancements have also explored the use of solid bismuth microelectrodes, which simplify the analytical procedure by eliminating the need to add bismuth ions to the supporting electrolyte. nih.gov

Table 2: Key Parameters in Voltammetric Analysis of Bismuth

| Parameter | Description | Significance |

|---|---|---|

| Working Electrode | Bismuth-Film Electrode (BiFE), Solid Bismuth Microelectrode | Provides the surface for deposition and stripping of bismuth. Chosen for low toxicity and good performance. |

| Technique | Anodic Stripping Voltammetry (ASV), Differential Pulse Anodic Stripping Voltammetry (DPASV) | Enhances sensitivity through a preconcentration step. nih.gov |

| Supporting Electrolyte | Acetate buffer, HCl solution | Controls pH and conductivity of the solution, affecting bismuth speciation and stability. researchgate.netnih.gov |

| Deposition Potential & Time | Optimized electrical potential and duration for accumulating bismuth on the electrode. | Crucial for achieving reproducible and sensitive measurements. |

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) for Elemental Analysis

For the precise determination of the total bismuth content in a sample, atomic spectroscopy techniques are the methods of choice. nih.gov These techniques measure the absorption or emission of electromagnetic radiation by free atoms in the gaseous state, providing excellent sensitivity and specificity for elemental analysis.

Atomic Absorption Spectroscopy (AAS): AAS is a widely used technique for determining the concentration of specific metal elements. researchgate.net For bismuth analysis, both flame AAS and graphite (B72142) furnace AAS (GFAAS) can be employed. cabidigitallibrary.orgrsc.org Hydride generation AAS (HGAAS) is another variation that offers enhanced sensitivity for bismuth determination. cabidigitallibrary.org GFAAS, in particular, provides very low detection limits, often in the parts-per-billion (ppb) range. cabidigitallibrary.org The method involves atomizing a small amount of sample in a graphite tube, and the absorbance of light by the bismuth atoms is measured. researchgate.net Chemical modifiers are sometimes used to reduce matrix interferences and enhance the analytical signal. nih.gov

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is a powerful technique for multi-element analysis with high sensitivity and a wide linear dynamic range. thermofisher.com In this method, the sample is introduced into an argon plasma, which excites the bismuth atoms. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of bismuth in the sample. thermofisher.comcarlroth.com ICP-OES is less susceptible to chemical interferences compared to AAS. Certified reference materials are often used for calibration and to ensure the accuracy of the measurements. thermofisher.comcarlroth.com

Table 3: Performance Characteristics of AAS and ICP-OES for Bismuth Analysis

| Technique | Principle | Typical Detection Limit | Key Features |

|---|---|---|---|

| Graphite Furnace AAS (GFAAS) | Atomic Absorption | ~50 ng/g nih.gov | Excellent sensitivity, suitable for trace analysis. cabidigitallibrary.org |

| Hydride Generation AAS (HGAAS) | Atomic Absorption | 0.06 µg/L cabidigitallibrary.org | High sensitivity and reduced matrix effects. cabidigitallibrary.org |

| ICP-OES | Atomic Emission | ~1 µg/L | Multi-element capability, wide linear range, fewer chemical interferences. |

Mass Spectrometry for Structural Confirmation and Trace Analysis in Chemical Systems

Mass spectrometry (MS) is an indispensable tool for obtaining structural information and for ultra-trace analysis. When coupled with separation techniques like HPLC or ICP, its capabilities are significantly enhanced.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for analyzing thermally labile and non-volatile molecules, such as bismuth-organic complexes. It allows for the transfer of ions from solution into the gas phase, where they can be analyzed by the mass spectrometer. ESI-MS has been employed to study the stability and composition of bismuth(III) complexes with various ligands in solution. rsc.org It can provide valuable information about the stoichiometry and structure of complexes like this compound by identifying the mass-to-charge ratio of the intact complex or its fragments. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS combines the high-temperature ionization source of an ICP with the sensitive detection capabilities of a mass spectrometer. chemistryviews.org This technique is renowned for its exceptionally low detection limits, often at the parts-per-trillion (ppt) level, and its ability to perform isotopic analysis. For the analysis of this compound, ICP-MS would be used to determine the concentration of bismuth with unparalleled sensitivity. jst.go.jp The technique is particularly powerful for trace and ultra-trace elemental analysis in complex matrices. azolifesciences.com

Table 4: Applications of Mass Spectrometry in this compound Analysis

| Technique | Ionization Source | Information Obtained | Primary Application |

|---|---|---|---|

| ESI-MS | Electrospray Ionization | Molecular weight, structural fragments, complex stoichiometry. | Structural confirmation of the bismuth-tartrate complex. |

| ICP-MS | Inductively Coupled Plasma | Elemental and isotopic composition. | Ultra-trace quantification of bismuth. chemistryviews.org |

Applications in Chemical Sciences and Material Research

Precursor Chemistry for Advanced Bismuth-Based Materials

The controlled thermal decomposition of bismuth potassium tartrate provides a reliable route to produce various bismuth-containing materials. The tartrate ligand plays a critical role in controlling the structure and morphology of the final product by forming stable complexes with bismuth ions, which then decompose under specific conditions to yield the desired materials.

This compound is an effective precursor for the synthesis of bismuth(III) oxide (Bi2O3), particularly the metastable tetragonal β-phase (β-Bi2O3), which is known for its photocatalytic activity. urfu.ruresearchgate.netrsc.org The thermal decomposition, or oxidative thermolysis, of bismuth tartrate precursors allows for the production of high-purity, fine crystalline powders of β-Bi2O3. urfu.ruresearchgate.net

The synthesis process involves the initial precipitation of a bismuth tartrate compound, such as BiC4H3O6·H2O, which is often X-ray amorphous. urfu.ruresearchgate.net Subsequent heat treatment of this precursor under an oxidizing atmosphere leads to the formation of β-Bi2O3. Research has shown that controlling the thermolysis temperature is crucial for obtaining the desired polymorph. For instance, annealing BiC4H3O6·H2O at 280 °C for 6 hours yields monophase fine crystalline powders of tetragonal β-Bi2O3. urfu.ruresearchgate.net At higher temperatures, a phase transition to the more stable monoclinic α-Bi2O3 can occur. urfu.ru

The use of different forms of tartaric acid, such as DL-tartaric acid, has been shown to successfully produce bismuth tartrate precursors like DL-BiC4H3O6, which also yield β-Bi2O3 upon decomposition. urfu.ru The process often involves an intermediate step where bismuth oxocarbonate, (BiO)2CO3, is formed. researchgate.net The morphology of the final Bi2O3 product, whether it be nanoparticles or nanoplates, can be influenced by the synthesis conditions and the nature of the precursor. researchgate.netrsc.org

| Precursor Compound | Synthesis Method | Annealing Temperature | Annealing Time | Final Product | Key Finding |

|---|---|---|---|---|---|

| BiC4H3O6·H2O | Oxidative Thermolysis | 280 °C | 6 h | Fine-crystalline β-Bi2O3 | Produces uniformly sized particles. researchgate.net |

| DL-BiC4H3O6 | Oxidative Thermolysis | 280 °C | 6 h | High-purity tetragonal β-Bi2O3 | Synthesized from basic bismuth(III) nitrates and DL-tartaric acid. urfu.ru |

| Bismuth Complex Nanoplates | Low-Temperature Annealing | 250 °C | 7 h | Porous β-Bi2O3 Nanoplates | Phase transformation from precursor retains the plate-like morphology. researchgate.net |

Bismuth-based nanoparticles (BiNPs) and nanostructured materials are gaining significant attention due to their unique properties and applications in catalysis, biosensing, and electronics. researchgate.netrsc.org Tartrate-based chemistry, including the use of compounds like this compound, plays a significant role in the synthesis of these nanomaterials. Tartaric acid and its salts can act as complexing or chelating agents, which influence the growth, size, and morphology of the resulting nanoparticles. nih.gov

While various methods like solvothermal reduction, chemical reduction, and sonochemical synthesis are employed to produce BiNPs, the presence of a chelating agent like tartrate is crucial for controlling the nanoparticle dimensions. nih.govresearchgate.net For example, in the sonochemical synthesis of Bi2S3 nanorods, sodium tartrate is used as a complexing agent to control the diameter and length of the nanorods. Similarly, tartaric acid has been used as a chelating agent to synthesize pristine Bi iron oxide nanostructures with polyhedral morphology. nih.gov This demonstrates the utility of the tartrate functional group in directing the formation of complex nanostructures. The resulting nanostructured materials, such as bismuth nanospheres embedded in carbon nanonetworks, offer enhanced properties for applications like potassium-ion batteries. nih.gov

This compound is also a valuable precursor for the synthesis of more complex materials such as mixed-metal oxides and coordination polymers. rsc.org Mixed-metal oxides are materials containing two or more different metal cations, and they often exhibit novel properties not found in their single-metal oxide counterparts. rsc.org Tartrates can be used as precursors to synthesize bimetallic alloys and complex oxides through methods like pyrolysis. For instance, potassium antimony tartrate has been used with a bismuth source to create bismuth-antimony (Bi-Sb) alloys. The synthesis of nanostructured ceramics like Potassium Sodium Bismuth Titanate (KNBT) has been achieved via hydrothermal routes, showcasing the formation of complex perovskite structures. scirp.org

Coordination polymers are another class of materials where the tartrate ligand can play a crucial role. These are inorganic-organic hybrid materials consisting of metal ions linked by organic ligands. The carboxylate groups in tartrate can bind to bismuth(III) ions, which are known for their coordinative flexibility, to form extended network structures. nih.gov The choice of organic linker is critical in constructing functional coordination polymers, and the varied coordination behavior of carboxylate ligands like tartrate makes them particularly suitable for this purpose. nih.gov

Catalytic Roles and Electrocatalytic Applications

The bismuth-based materials synthesized from this compound precursors exhibit remarkable catalytic and electrocatalytic properties. These applications are pivotal in addressing environmental pollution and developing sustainable energy technologies.

Bismuth-based materials, particularly oxides like β-Bi2O3 and oxyhalides (BiOX), are effective visible-light-responsive photocatalysts for the degradation of persistent organic pollutants in wastewater. nih.govresearchgate.netgncl.cnnih.gov Photocatalysis is an advanced oxidation process that utilizes semiconductor materials to generate highly reactive oxygen species (ROS) upon light irradiation, which then mineralize organic pollutants into less harmful substances like CO2 and H2O. nih.govnih.gov

The β-Bi2O3 synthesized from bismuth tartrate precursors has a suitable bandgap (around 2.2-2.6 eV) that allows it to absorb visible light, which constitutes a large portion of the solar spectrum. rsc.orgresearchgate.net This makes it a more efficient photocatalyst compared to wide-bandgap semiconductors like TiO2 for solar-driven applications. researchgate.net The photocatalytic activity of Bi2O3 has been demonstrated in the degradation of various organic dyes, including methylene blue, rhodamine B, and methyl orange. rsc.orgresearchgate.netresearchgate.netchalcogen.ro The efficiency of degradation can be very high; for example, Bi2O3 nanoparticles have been shown to degrade up to 93-97% of dyes like methylene blue under UV light irradiation. researchgate.net

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency | Reference |

|---|---|---|---|---|

| β-Bi2O3 Nanoparticles | Rhodamine B (RhB) | Simulated Solar | Superior to α-Bi2O3 | rsc.org |

| Bi2O3 Nanoparticles | Methylene Blue (MB) | UV Light | 93.45% | researchgate.net |

| Bi2S3/Bi4O7 Heterostructure | Rhodamine B (RhB) | Visible Light | 96.3% (after 4 cycles) | nih.gov |

| β-Bi2O3 | Methyl Orange (MO) | Not Specified | Higher than Bi2O2CO3 | researchgate.net |

Bismuth-based materials, especially bismuth oxides derived from precursors like bismuth tartrate, are emerging as efficient electrocatalysts for important chemical reactions. One such application is the electrosynthesis of hydrogen peroxide (H2O2) via the two-electron oxygen reduction reaction (2e- ORR). researchgate.netnih.gov This process offers a greener and more sustainable alternative to the conventional energy-intensive anthraquinone process. nih.gov